molecular formula C38H35F4N3O6 B13709370 TAMRA-C6-TFP ester

TAMRA-C6-TFP ester

Cat. No.: B13709370
M. Wt: 705.7 g/mol
InChI Key: ZODXZOALQYZQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAMRA-C6-TFP ester, also known as tetramethylrhodamine-C6-tetrafluorophenyl ester, is a fluorescent dye widely used in various scientific research applications. This compound is known for its high reactivity with amines, making it an excellent choice for labeling proteins, peptides, and other biomolecules. The fluorescent properties of this compound make it particularly useful in techniques such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-C6-TFP ester typically involves the reaction of tetramethylrhodamine with a tetrafluorophenyl ester derivative. The process begins with the preparation of tetramethylrhodamine, which is then reacted with a tetrafluorophenyl ester in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

TAMRA-C6-TFP ester primarily undergoes substitution reactions due to its reactive ester group. It reacts with primary and secondary amines to form stable amide bonds. This reactivity is exploited in labeling applications where the ester group reacts with the amine groups of proteins or peptides .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include amines, such as lysine residues in proteins or synthetic peptides. The reactions are typically carried out in aqueous buffers at a slightly basic pH (around 8.3-8.5) to ensure the amine groups are deprotonated and nucleophilic .

Major Products Formed

The major products formed from the reaction of this compound with amines are TAMRA-labeled biomolecules. These labeled compounds retain the fluorescent properties of TAMRA, making them useful for various analytical and diagnostic applications .

Scientific Research Applications

TAMRA-C6-TFP ester is extensively used in scientific research due to its fluorescent properties. Some of its key applications include:

Mechanism of Action

The mechanism of action of TAMRA-C6-TFP ester involves its ability to form covalent bonds with amine groups in biomolecules. The tetrafluorophenyl ester group reacts with the amine groups to form stable amide bonds, resulting in the labeling of the target molecule. The fluorescent properties of TAMRA allow for the visualization and quantification of the labeled biomolecules in various assays .

Properties

Molecular Formula

C38H35F4N3O6

Molecular Weight

705.7 g/mol

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[7-oxo-7-(2,3,5,6-tetrafluorophenoxy)heptyl]carbamoyl]benzoate

InChI

InChI=1S/C38H35F4N3O6/c1-44(2)22-11-14-25-30(18-22)50-31-19-23(45(3)4)12-15-26(31)33(25)24-13-10-21(17-27(24)38(48)49)37(47)43-16-8-6-5-7-9-32(46)51-36-34(41)28(39)20-29(40)35(36)42/h10-15,17-20H,5-9,16H2,1-4H3,(H-,43,47,48,49)

InChI Key

ZODXZOALQYZQOD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCC(=O)OC5=C(C(=CC(=C5F)F)F)F)C(=O)[O-]

Origin of Product

United States

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